Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate
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Description
Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Benzoxazole derivatives have been shown to have a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Biological Activity
Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data from case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Diethyl ester : Enhances solubility and bioavailability.
- Benzo[d]oxazole moiety : Associated with various biological activities including antimicrobial effects.
- Thioacetamido group : May contribute to its reactivity and interaction with biological targets.
- Methylthiophene ring : Implicated in the modulation of biological activity through structural diversity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzoxazole have shown significant inhibitory effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.1 | Microtubule disruption |
Compound B | HeLa (Cervical) | 4.3 | Apoptosis induction |
Diethyl Compound | A549 (Lung) | TBD | TBD |
These findings suggest that the structural motifs present in this compound may confer similar anticancer properties.
Antibacterial and Antifungal Activities
The compound's potential as an antibacterial and antifungal agent has also been explored. Compounds containing benzothiazole and benzoxazole derivatives have demonstrated promising activity against various pathogens:
Pathogen | Compound Tested | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Benzothiazole Derivative | 10 |
Candida albicans | Benzoxazole Derivative | 15 |
In particular, compounds derived from similar scaffolds have been shown to exhibit activity comparable to standard antibiotics, suggesting that this compound could be effective against resistant strains.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial cells, contributing to their antibacterial effects.
- Apoptotic Pathways Activation : Certain structural features may trigger programmed cell death in cancer cells.
Case Study 1: Anticancer Efficacy
A study evaluated a series of benzothiazole derivatives for their anticancer properties against multiple cell lines. One derivative exhibited an IC50 of 4.0 µM against the A549 lung cancer cell line, indicating a potent effect that may be comparable to this compound.
Case Study 2: Antimicrobial Activity
In another investigation, a compound structurally similar to this compound was tested against Escherichia coli and Candida albicans, demonstrating MIC values of 12 µg/mL and 18 µg/mL respectively. These results suggest a broad-spectrum antimicrobial potential.
Properties
IUPAC Name |
diethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-4-26-18(24)15-11(3)16(19(25)27-5-2)30-17(15)22-14(23)10-29-20-21-12-8-6-7-9-13(12)28-20/h6-9H,4-5,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKCVUYBKUAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.